3-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a piperidine sulfonyl group, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of Piperidine-1-sulfonyl Chloride: This is achieved by reacting piperidine with chlorosulfonic acid under controlled conditions.
Coupling with Thiophene-2-carboxaldehyde: The piperidine-1-sulfonyl chloride is then reacted with thiophene-2-carboxaldehyde in the presence of a base such as triethylamine to form the intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The piperidine sulfonyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(PIPERIDINE-1-SULFONYL)PHENYLBORONIC ACID: Similar in structure but contains a boronic acid group instead of a benzamide moiety.
1-[(2-METHOXYPHENYL)SULFONYL]-4-(3-THIENYL)PIPERIDINE: Contains a methoxyphenyl group and a thienyl ring, similar to the thiophene ring in the target compound.
Uniqueness
3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a piperidine sulfonyl group and a thiophene ring in the same molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C17H20N2O3S2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-13-15-7-5-11-23-15)14-6-4-8-16(12-14)24(21,22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10,13H2,(H,18,20) |
InChI Key |
LSNBKUFQSKEYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.